Product packaging for Azepane-1-carbodithioic acid(Cat. No.:CAS No. 874-56-6)

Azepane-1-carbodithioic acid

Cat. No.: B1196118
CAS No.: 874-56-6
M. Wt: 175.3 g/mol
InChI Key: IULVMSRZVAOLEB-UHFFFAOYSA-N
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Description

Azepane-1-carbodithioic acid is an organic compound featuring a seven-membered azepane ring coupled with a dithiocarbamate functional group. This structure is part of a class of nitrogen heterocyclic compounds, which are fundamental scaffolds in modern drug discovery and development . The compound is known to form salts, such as the hexamethyleneammonium hexamethylenedithiocarbamate, which has a recorded melting point of 148 °C and the molecular formula C13H26N2S2 . Historically, derivatives of this and similar carbodithioic acids have been used as accelerators in the vulcanization of synthetic elastomers and rubbers . In contemporary biomedical research, the dithiocarbamate (DTC) pharmacophore is recognized as a versatile moiety with significant research value. DTC-based compounds are investigated for their anti-proliferative properties against various cancer cell lines, including prostate and breast cancer . The mechanism of action for these effects is multifaceted, often involving the modulation of key cellular pathways. Research indicates that such hybrids can act via Akt-pathway blockade, leading to cell cycle arrest and the down-regulation of cyclins responsible for cell proliferation . Furthermore, nitrogen heterocyclic compounds, particularly pyrrolidine dithiocarbamate, have been reported as potent inducers of the NRF2 signaling pathway, which modulates cellular antioxidant defense and detoxification responses . This suggests potential research applications for this compound and its derivatives in exploring oxidative stress and related disease models. As a chemical reagent, it offers researchers a building block for developing novel hybrid molecules and for studying the effects of dithiocarbamate chemistry in material and life sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS2 B1196118 Azepane-1-carbodithioic acid CAS No. 874-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874-56-6

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

azepane-1-carbodithioic acid

InChI

InChI=1S/C7H13NS2/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10)

InChI Key

IULVMSRZVAOLEB-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=S)S

Canonical SMILES

C1CCCN(CC1)C(=S)S

Other CAS No.

874-56-6

Synonyms

hexamethylenedithiocarbamate
hexamethylenedithiocarbamic acid

Origin of Product

United States

Synthetic Methodologies for Azepane 1 Carbodithioic Acid and Its Derivatives

Direct Synthesis and Preparation of Azepane-1-carbodithioic Acid

The formation of this compound is a fundamental process that has been approached through both traditional and modern synthetic strategies.

Conventional Synthetic Pathways to this compound

The most established and conventional method for synthesizing this compound involves the direct reaction of azepane (also known as hexamethyleneimine) with carbon disulfide. This reaction is typically performed under controlled conditions to ensure high yield and purity. The choice of solvent and temperature is critical to minimize the formation of side products.

Key steps in this synthesis include the use of anhydrous solvents, such as tetrahydrofuran (B95107) (THF), at low temperatures. The nucleophilic nitrogen atom of the azepane ring attacks the electrophilic carbon of carbon disulfide, leading to the formation of the dithiocarbamate (B8719985) anion. This can then be protonated to yield the free this compound. Often, the product is isolated as a more stable salt, such as Hexamethyleneammonium Hexamethylenedithiocarbamate, which is formed in the presence of excess azepane.

ParameterConditionPurpose
Reactants Azepane, Carbon DisulfideFormation of the dithiocarbamate
Solvent Anhydrous THF, Ethanol (B145695)To provide a reaction medium and control reactivity
Temperature Low (e.g., 0-5 °C)To minimize side reactions and decomposition
Product Form Free acid or ammonium (B1175870) saltThe salt form often exhibits greater stability

Exploration of Alternative Precursors and Reaction Conditions

In line with the principles of green chemistry, which advocate for minimizing hazardous substances and improving energy efficiency, alternative synthetic methods are being explored. organic-chemistry.orgsigmaaldrich.comfrontiersin.orgitrcweb.org These approaches often focus on using greener solvents, catalyst-free conditions, or one-pot multicomponent reactions to enhance efficiency. frontiersin.org

One innovative approach is the catalyst-free, one-pot, three-component synthesis of S-vinyl dithiocarbamates. researchgate.net In this method, azepane, carbon disulfide, and an electron-deficient allene (B1206475) react at room temperature to afford the S-vinyl derivative directly. researchgate.net This process is highly regio- and stereoselective and avoids the need for a metal catalyst. researchgate.net

Another green alternative involves conducting the synthesis in an aqueous ethanol medium. tandfonline.com Research has shown that S-alkyl and S-benzyl dithiocarbamates can be formed from the corresponding amine, carbon disulfide, and halide in aqueous ethanol without the need for a base or catalyst. tandfonline.com This methodology presents a more environmentally benign route by reducing the reliance on volatile organic solvents. organic-chemistry.org

Derivatization Strategies for this compound Scaffolds

The this compound structure serves as a versatile platform for further chemical modification at both the dithiocarbamate group and the azepane ring.

Functionalization at the Dithiocarbamate Moiety

The dithiocarbamate functional group is reactive and can be readily modified through various reactions, most notably at the sulfur atoms.

S-Alkylation and S-Acylation: The sulfur atom can act as a nucleophile, participating in S-alkylation or S-acylation reactions. For instance, reacting the dithiocarbamate salt with alkyl or benzyl (B1604629) halides yields S-alkyl or S-benzyl dithiocarbamates. tandfonline.com A specific example includes the synthesis of (2-oxo-2H-chromen-6-yl)methyl azepane-1-carbodithioate, where a coumarin (B35378) moiety is attached to the sulfur atom. nih.gov

Formation of Metal Complexes: The dithiocarbamate ligand, with its two sulfur donor atoms, readily chelates with a wide range of metals. This property has been exploited to synthesize numerous metal complexes. Organotin(IV) complexes with azepane-1-carbodithioate ligands have been synthesized and characterized, showing distorted octahedral or trigonal bipyramidal geometries around the tin atom. researchgate.net Additionally, reactions with copper salts can yield complex structures like mixed-valence nonanuclear copper clusters. researchgate.net The ability to form stable complexes is a key feature of dithiocarbamate chemistry. researchgate.net

Derivatization TypeReagent ExampleResulting Structure
S-Alkylation Benzyl HalideS-benzyl azepane-1-carbodithioate
S-Acylation Acyl ChloridesThioanhydrides
Complexation Di-n-butyltin Dichloride[(C4H9)2Sn{S2CN(CH2)6}2]
Complexation Copper(II) Bromide[CuI8CuIIBr5(Hm-dtc)5]

Chemical Modifications and Annulation of the Azepane Ring System

Modifying the seven-membered azepane ring itself offers a pathway to more complex and structurally diverse molecules. The synthesis of the azepane ring can be achieved through various strategies, including ring-closing reactions and ring-expansion of smaller cyclic compounds. researchgate.netresearchgate.net

Annulation reactions, where a new ring is fused onto the existing azepane core, lead to novel heterocyclic systems. For example, starting with a 2,4-azepandione derivative, condensation with ethylenediamine (B42938) or o-phenylenediamine (B120857) can produce pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline systems, respectively. chem-soc.si Another advanced strategy involves a scandium triflate-catalyzed reaction of donor-acceptor cyclopropanes which, after cyclization, yields pyrimido[4,5-b]azepines. acs.org Such methods provide access to fused azepane scaffolds that are of interest in medicinal chemistry. doi.org

Stereoselective and Enantioselective Synthesis of Azepane-Based Architectures

The development of methods to control the stereochemistry of the azepane ring is crucial for accessing optically active compounds. While challenging, several strategies have been successfully implemented.

One effective method is the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives to yield diastereomerically pure azepanes. rsc.org This approach provides excellent control over the resulting stereochemistry. rsc.org

Furthermore, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved through a sequence involving palladium-catalyzed asymmetric allylic alkylation to create chiral cyclic α-allyl-β-oxoesters. chemistryviews.org These intermediates then undergo ruthenium-catalyzed cross-metathesis and a final hydrogenation/reductive amination sequence to form the optically active annulated azepanes in a stereoselective manner. chemistryviews.org These methodologies are critical for preparing chiral azepane building blocks that can subsequently be converted into their dithiocarbamate derivatives.

Catalytic Approaches in this compound Derivative Synthesis

The synthesis of derivatives of this compound is intrinsically linked to the formation of the azepane scaffold itself. While the direct attachment of the carbodithioic acid group to the azepane nitrogen is typically achieved through a highly efficient, non-catalytic reaction with carbon disulfide, the catalytic construction of the azepane ring and its functionalized analogues represents a significant area of research. These catalytic methods provide access to a diverse range of azepane precursors that can subsequently be converted to the desired carbodithioic acid derivatives.

Transition Metal-Catalyzed Cyclizations and Rearrangements in Azepane Formation

Transition metals have proven to be powerful catalysts for constructing the seven-membered azepane ring, a process often challenged by unfavorable thermodynamics and kinetics. nih.gov These catalysts enable novel pathways for cyclization and rearrangement reactions, leading to azepane derivatives with high yields and stereoselectivity. nih.govacs.org

A variety of transition metals, including rhodium, copper, gold, titanium, and iron, have been employed to catalyze the formation of azepanes through diverse mechanistic routes. nih.govnih.govnih.govubc.ca Key strategies include intramolecular hydroamination, cycloadditions, rearrangements, and tandem reactions that form the heterocyclic ring in a single, efficient step.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly versatile in azepane synthesis. One notable method involves a sequential intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, followed by a 1-aza-Cope rearrangement. nih.gov This process transforms dienyltriazoles into fused dihydroazepine derivatives in moderate to excellent yields. nih.gov Additionally, Rh(III)-catalyzed C-H activation and annulation of N-aryl 2-aminopyridines with various partners like alkynes or bicyclic alkenes have been developed to construct azepine-fused heterocycles. rsc.orgresearchgate.net Another innovative approach uses an α-imino rhodium carbene to initiate a formal 1,3-migration of hydroxy or acyloxy groups, followed by selective annulation to produce azepane derivatives. nih.gov

Copper- and Gold-Catalyzed Cyclizations: Copper(I) catalysts have been effectively used in the tandem amination/cyclization of functionalized allenynes with amines. nih.govmdpi.com This method provides an efficient route to novel α-CF3-containing azepine-2-carboxylates. nih.govmdpi.com Gold catalysts have also been utilized in sophisticated rearrangements. For instance, a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner–Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize bicyclic systems containing an azepine ring fused to a cyclobutane. acs.org

Other Transition-Metal Approaches: Early transition metals like titanium have also found application. A bulky mono(2-aminopyridinate)titanium complex has been identified as a catalyst for intramolecular hydroamination, successfully forming the challenging seven-membered azepane ring at room temperature. ubc.ca Iron(III) has been shown to catalyze Prins-type cyclization/halogenation of alkynyl acetals to generate functionalized azepanes. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Azepane Formation This table is interactive. You can sort and filter the data.

Catalyst System Reaction Type Substrate Type Product Type Yield Reference
Rh(II) Acetate Cyclopropanation / 1-Aza-Cope Rearrangement Dienyltriazole Fused Dihydroazepine 60-98% nih.gov
Cu(I) Iodide Tandem Amination / Cyclization Functionalized Allenyne α-CF3-Azepine-2-carboxylate 58-62% mdpi.com
InCl₃ Silyl-aza-Prins Cyclization Allylsilyl Amine / Aldehyde trans-2,7-Disubstituted Azepane 70-98% acs.orgnih.gov
Gold(I) Complex Cyclopropanation / Wagner-Meerwein Rearrangement 1,6-Yne-Methylenecyclopropane Azepine-fused Cyclobutane High acs.org
Titanium Complex Intramolecular Hydroamination Aminoalkene Substituted Azepane Good ubc.ca
Rh(III) Complex C-H Annulation N-Aryl Amine / Cyclic Dione Tetrahydrocarbazole (fused azepine) Moderate-High researchgate.net
Iridium Complex (4+3) Cyclization Vinyl Aziridine / Quinone Benzoxazepine 40-96% mdpi.com

Emerging Methodologies for Efficient this compound Construction

While the direct catalytic synthesis of the carbodithioic acid functional group on the azepane nitrogen is not extensively documented—largely due to the high efficiency of the conventional reaction with carbon disulfide—emerging catalytic strategies focus on constructing complex azepane precursors. These precursors can then be readily converted to the target compound.

An emerging approach involves the chemoenzymatic synthesis of substituted azepanes. This method uses biocatalysts, such as imine reductases, for the asymmetric reduction of cyclic imines to generate chiral azepanes. researchgate.net These enantiomerically enriched azepanes can then undergo further chemical modification, including the addition of the carbodithioic acid group.

Another area of development is the synthesis of organometallic complexes of azepane-1-carbodithioate. Research has demonstrated the synthesis of organotin(IV) complexes where the azepane-1-carbodithioate ligand coordinates to the metal center. researchgate.net For example, the reaction of pre-formed this compound or its salts with organotin halides yields stable complexes with distinct structural geometries. researchgate.net Similarly, novel mixed-valence copper(I)/copper(II) cluster complexes have been synthesized using this compound as a key ligand. iucr.orgnih.gov These studies highlight the utility of this compound in coordination chemistry and the construction of complex supramolecular structures. While not a direct catalytic synthesis of the parent acid, these methods represent an emerging application and an indirect synthetic route to novel derivative structures.

The Beckmann rearrangement of cyclohexanone (B45756) oxime derivatives remains a fundamental industrial method for producing ε-caprolactam, a precursor to Nylon-6 and a close structural relative of azepane. nih.govacs.org Modern research continues to seek more efficient and greener catalysts for this rearrangement, which could potentially be adapted for the synthesis of substituted azepane skeletons. nih.govderpharmachemica.com

Coordination Chemistry of Azepane 1 Carbodithioic Acid As a Ligand

Ligand Properties and Coordination Modes of the Azepane-1-carbodithioate Anion

The azepane-1-carbodithioate anion is a versatile ligand capable of adopting several coordination modes. researchgate.netnih.gov Its coordination behavior is significantly influenced by the nature of the metal center, the presence of other ligands, and the reaction conditions.

Monodentate, Bidentate, and Bridging Coordination Geometries to Metal Centers

The azepane-1-carbodithioate ligand primarily coordinates to metal centers through its two sulfur atoms. It can exhibit the following coordination geometries:

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate (B8719985) group binds to the metal center. libretexts.org This mode is less common but has been observed in certain complexes. researchgate.net

Bidentate Chelation: This is the most common coordination mode, where both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. researchgate.netlibretexts.orglibretexts.org This chelation can be symmetric, with equal metal-sulfur bond lengths, or more commonly, asymmetric (anisobidentate), with unequal metal-sulfur bond distances. researchgate.netresearchgate.net

Bidentate Bridging: The ligand can bridge two different metal centers, with each sulfur atom coordinating to a different metal. This mode contributes to the formation of polynuclear complexes and coordination polymers. nih.gov

Tridentate and Tetradentate Bridging: In more complex cluster compounds, the azepane-1-carbodithioate ligand has been observed to act as a μ₃- and μ₄-bridging ligand, coordinating to three and four metal centers, respectively. iucr.org

The flexibility in coordination modes allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear clusters and extended polymeric structures. researchgate.netiucr.org

Influence of the Azepane Moiety on Ligand Steric and Electronic Properties

The seven-membered azepane ring significantly influences the steric and electronic properties of the dithiocarbamate ligand. numberanalytics.com

Steric Effects: The non-planar, puckered conformation of the azepane ring introduces considerable steric bulk around the coordination site. numberanalytics.com This steric hindrance can affect the coordination number and geometry of the resulting metal complexes. For instance, the bulky nature of the azepane group can prevent the close approach of other ligands or solvent molecules to the metal center. figshare.com

Electronic Effects: The alkyl group of the azepane ring is electron-donating, which increases the electron density on the nitrogen atom and, consequently, on the sulfur donor atoms of the dithiocarbamate group. nih.gov This enhanced electron-donating ability, or basicity, strengthens the metal-sulfur bonds and stabilizes the resulting complexes. The electronic properties of the ligand can be further tuned by introducing substituents on the azepane ring. meduniwien.ac.at

Synthesis and Characterization of Metal Complexes of Azepane-1-carbodithioate

A variety of metal complexes of azepane-1-carbodithioate have been synthesized and characterized using techniques such as elemental analysis, IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net

Organotin(IV) Complexes: Structure and Bonding

Several organotin(IV) complexes with azepane-1-carbodithioate have been reported, including di-n-butyltin and tri-cyclohexyltin derivatives. researchgate.net In these complexes, the azepane-1-carbodithioate ligand typically acts as an asymmetric bidentate ligand. researchgate.netresearcher.lifetandfonline.com

The geometry around the tin atom is influenced by the number of organotin and dithiocarbamate groups. For example, in [(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂], the tin atom adopts a distorted octahedral geometry. researchgate.netresearcher.lifetandfonline.com In contrast, complexes like [(C₆H₁₁)₃Sn{S₂CN(CH₂)₆}] exhibit a distorted trigonal bipyramidal geometry. researchgate.netresearcher.lifetandfonline.com Some of these organotin(IV) complexes can form polymeric structures through intermolecular tin-sulfur interactions. researchgate.netresearcher.lifetandfonline.com

Table 1: Selected Organotin(IV) Complexes of Azepane-1-carbodithioate

Compound Formula Geometry around Tin Ligand Coordination
Di-n-butyltin bis(azepane-1-carbodithioate) [(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂] Distorted Octahedral researchgate.netresearcher.lifetandfonline.com Asymmetric Bidentate researchgate.netresearcher.lifetandfonline.com

Copper(I)/(II) Mixed-Valence Cluster Compounds and Coordination Polymers

The reaction of copper salts with azepane-1-carbodithioic acid and other reagents has led to the formation of fascinating mixed-valence copper(I)/copper(II) cluster compounds and coordination polymers. iucr.orgresearchgate.net A notable example is the nonanuclear cluster [Cu₉Br₅(C₇H₁₂NS₂)₅], which features a cage-like structure encapsulating a bromide anion. iucr.org

In this complex, the azepane-1-carbodithioate ligands exhibit multiple coordination modes, including chelating, μ₃-bridging, and μ₄-bridging. iucr.org The structure contains a mononuclear Cu(II) unit, [Cu(Hm-dtc)₂], and eight Cu(I) ions with distorted tetrahedral or trigonal pyramidal geometries. iucr.org The dithiocarbamate ligands are crucial in bridging the copper ions and stabilizing this complex architecture. iucr.org The formation of such mixed-valence clusters highlights the ability of the azepane-1-carbodithioate ligand to stabilize copper in different oxidation states and to facilitate the assembly of complex polynuclear structures. iucr.orgmarquette.edunih.gov

Cadmium(II), Cobalt(III), Zinc(II), and Mercury(II) Complexes

Complexes of azepane-1-carbodithioate with cadmium(II), cobalt(III), zinc(II), and mercury(II) have also been synthesized and structurally characterized. researchgate.netnih.gov In a study, complexes of these metals were prepared where the potassium salt of azepane-1-carbodithioate was used as the ligand source. researchgate.net

The coordination geometry of these complexes varies depending on the metal ion and the presence of co-ligands. For instance, a cobalt(III) complex was reported to have a distorted octahedral geometry, while zinc(II) and cadmium(II) complexes, also containing pyridine (B92270) as a co-ligand, exhibited geometries described as being between trigonal bipyramidal and square pyramidal, and square pyramidal, respectively. researchgate.net In these complexes, the azepane-1-carbodithioate ligand typically acts as a bidentate chelating ligand through its sulfur atoms. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Azepane-1-carbodithioate
Di-n-butyltin bis(azepane-1-carbodithioate)
Tri-cyclohexyltin azepane-1-carbodithioate
Tris(μ₄-azepane-1-carbodithioato)bis(μ₃-azepane-1-carbodithioato)-μ₉-bromido-tetra-μ₂-bromido-octacopper(I)copper(II)
Cadmium(II) azepane-1-carbodithioate complex
Cobalt(III) azepane-1-carbodithioate complex
Zinc(II) azepane-1-carbodithioate complex
Mercury(II) azepane-1-carbodithioate complex

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and confirming the coordination of the azepane-1-carbodithioate ligand to a metal center. americanpharmaceuticalreview.comsu.sespectroscopyonline.com The analysis of vibrational spectra provides key insights into the molecular structure and bonding within these compounds. libretexts.orgsci-hub.se

Key vibrational bands for azepane-1-carbodithioate and its complexes include:

ν(C-N) band: The thioureide ν(C-N) band, typically appearing in the range of 1450-1550 cm⁻¹, is a crucial indicator of the C-N bond order. An increase in the frequency of this band upon complexation suggests a higher double-bond character, resulting from the delocalization of the nitrogen lone pair towards the dithiocarboxylate group.

ν(C-S) band: The ν(C-S) stretching vibration, usually found between 950 and 1050 cm⁻¹, provides information about the sulfur-carbon bonds. researchgate.net In the free ligand, two distinct bands for ν(C=S) and ν(C-S) might be observed. However, in metal complexes, a single, sharp band is often present, indicating the delocalization of π-electron density within the S₂C-N fragment and the symmetrical coordination of both sulfur atoms to the metal. rsc.orgresearchgate.net

ν(M-S) band: The appearance of a new band in the far-infrared region (typically 350-450 cm⁻¹) is direct evidence of the formation of a metal-sulfur bond. rsc.orgresearchgate.net

The coordination mode of the dithiocarbamate (B8719985) ligand, whether monodentate, bidentate, or bridging, can also be inferred from the vibrational spectra. Symmetrical bidentate coordination generally results in a single ν(C-S) band, whereas anisobidentate or monodentate coordination can lead to a splitting of this band. bohrium.comfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of azepane-1-carbodithioic acid and its diamagnetic metal complexes in solution. rsc.orgresearchgate.net

Multinuclear NMR Studies (e.g., ¹H, ¹³C, ¹¹⁹Sn, ¹²⁵Te)

Multinuclear NMR studies provide a wealth of information about the molecular framework. organicchemistrydata.org

¹H NMR: The proton NMR spectrum reveals the arrangement of protons in the azepane ring. The chemical shifts and coupling patterns of the methylene (B1212753) protons can confirm the seven-membered ring structure. rsc.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. bhu.ac.in The chemical shift of the NCS₂ carbon is particularly diagnostic. Its downfield shift in metal complexes compared to the free ligand is indicative of coordination. rsc.orgresearchgate.net

¹¹⁹Sn NMR: For organotin(IV) complexes of azepane-1-carbodithioate, ¹¹⁹Sn NMR is a powerful tool to determine the coordination number of the tin atom in solution. researchgate.netresearcher.lifehuji.ac.il The chemical shifts in ¹¹⁹Sn NMR are sensitive to the geometry around the tin center, with different ranges corresponding to four, five, and six-coordinate tin. researchgate.nethuji.ac.il

¹²⁵Te NMR: In the case of tellurium(IV) complexes, ¹²⁵Te NMR spectroscopy is employed to characterize the environment around the tellurium atom. researchgate.netfigshare.com

Selected NMR Spectroscopic Data for Azepane-1-carbodithioate Complexes
CompoundNucleusChemical Shift (δ, ppm)Reference
[Co(acdt)₃]·CHCl₃¹H1.68-1.89 (m, 12H, CH₂), 3.82 (t, 6H, NCH₂) rsc.org
¹³C26.5, 27.8, 29.9 (CH₂), 53.9 (NCH₂), 205.8 (NCS₂) rsc.org
[Zn₂(μ₂-acdt)₂(acdt)₂]¹H1.65-1.85 (m, 24H, CH₂), 3.75 (t, 8H, NCH₂) rsc.org
¹³C26.7, 28.1, 30.2 (CH₂), 53.2 (NCH₂), 208.1 (NCS₂) rsc.org
[(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂]¹¹⁹Sn-235.8 researchgate.net
[C₄H₈Te{S₂C-N(CH₂)₆}₂]¹²⁵Te831 figshare.com

Mass Spectrometry (e.g., FAB⁺-MS, HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of azepane-1-carbodithioate complexes. rsc.orgresearchgate.netresearchgate.net Fast Atom Bombardment (FAB) is a soft ionization technique that often produces intact protonated molecules [M+H]⁺ or molecular ions, making it suitable for the analysis of non-volatile and thermally labile coordination compounds. emory.eduwikipedia.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the complexes. bohrium.com

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. Common fragmentation pathways for these complexes involve the loss of the azepane-1-carbodithioate ligand or parts of it, as well as fragments from the organic groups attached to the metal. figshare.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Azepane-1-carbodithioate Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the azepane-1-carbodithioate ligand and its metal complexes. rsc.orgresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ubbcluj.ro

In the UV-Vis spectra of azepane-1-carbodithioate complexes, several types of electronic transitions can be observed:

Intraligand transitions: These transitions occur within the dithiocarbamate ligand itself. The most common are the π → π* and n → π* transitions. The π → π* transition, typically observed at higher energies (shorter wavelengths), is associated with the delocalized π system of the NCS₂ group. The n → π* transition, at lower energies (longer wavelengths), involves the non-bonding electrons on the sulfur atoms. rsc.orgubbcluj.ro

Ligand-to-Metal Charge Transfer (LMCT) transitions: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are often observed in the visible region and are responsible for the color of many transition metal complexes.

d-d transitions: For transition metal complexes with d-electrons, transitions between d-orbitals can occur. These transitions are typically weak and are observed in the visible region. rsc.org

The positions and intensities of these absorption bands are influenced by the metal ion, its oxidation state, and the coordination geometry of the complex. rsc.orgresearchgate.net

UV-Vis Spectroscopic Data for Azepane-1-carbodithioate Complexes
Compoundλmax (nm)AssignmentReference
Potassium azepane-1-carbodithioate (acdt)255, 283, 337Intraligand (π → π, n → π) rsc.org
[Co(acdt)₃]·CHCl₃261, 288, 325, 480, 670Intraligand, LMCT, d-d rsc.org
[Cu(acdt)₂]271, 290, 436Intraligand, LMCT rsc.org
[Zn₂(μ₂-acdt)₂(acdt)₂]260, 285, 320Intraligand rsc.org
[PhHg(acdt)]258, 283, 310Intraligand rsc.org

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Crystal Structure Determination

Geometrical Arrangement and Coordination Environment around Metal Atoms

X-ray diffraction studies have revealed a variety of coordination geometries for metal complexes of azepane-1-carbodithioate, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. rsc.orgdntb.gov.ua

Common coordination environments include:

Octahedral: In the cobalt(III) complex, [Co(acdt)₃]·CHCl₃, the cobalt atom is in a distorted octahedral environment, coordinated to six sulfur atoms from three bidentate azepane-1-carbodithioate ligands. rsc.org Similarly, a distorted octahedral geometry is observed for the di-n-butyltin(IV) complex, [(C₄H₉)₂Sn{S₂CN(CH₂)₆}₂]. researcher.life

Square Planar: The copper(II) complex, [Cu(acdt)₂], exhibits a distorted square planar geometry with the copper atom coordinated to four sulfur atoms from two bidentate ligands. rsc.org

Tetrahedral and Bridging: The zinc(II) complex, [Zn₂(μ₂-acdt)₂(acdt)₂], is a binuclear species where each zinc atom is in a distorted tetrahedral environment. The two zinc centers are bridged by two azepane-1-carbodithioate ligands, while two other ligands are terminal and bidentate. rsc.org

Trigonal Bipyramidal/Sawhorse: In organometallic tellurium(IV) complexes, such as [C₄H₈Te{S₂C-N(CH₂)₆}₂] and [C₅H₁₀Te{S₂C-N(CH₂)₆}₂], the tellurium atom adopts a distorted trigonal bipyramidal or sawhorse geometry. researchgate.netfigshare.com This geometry is also observed in some organotin(IV) complexes. researcher.lifetandfonline.com

Complex Cage Structures: A mixed-valence nonanuclear copper(I)/copper(II) compound, [Cu⁹Br₅(C₇H₁₂NS₂)₅], showcases a complex cage structure encapsulating a bromide anion. This structure contains a mononuclear Cu(II) unit with a distorted square-planar geometry, while the Cu(I) ions exhibit distorted tetrahedral or trigonal pyramidal coordination. iucr.orgnih.gov

The azepane-1-carbodithioate ligand typically acts as a bidentate chelating agent, forming a four-membered ring with the metal atom. The coordination can be symmetric (isobidentate) or asymmetric (anisobidentate), with the latter being common in complexes of main group elements like tin and tellurium. researchgate.netfigshare.comresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the intermolecular interactions and crystal packing of the isolated compound this compound is not extensively documented in publicly available research. Detailed crystallographic studies, including Hirshfeld surface analysis, are predominantly found for its metal complexes rather than for the free ligand itself. However, based on the known structural characteristics of dithiocarbamates and related azepane derivatives, a theoretical and comparative analysis can be presented.

The molecular structure of this compound features a seven-membered azepane ring attached to a carbodithioic acid functional group (-C(S)SH). This structure allows for a variety of intermolecular interactions that dictate its crystal packing. The primary interactions expected to govern the supramolecular assembly are hydrogen bonds involving the acidic proton of the carbodithioic acid group and the sulfur atoms.

Hirshfeld Surface Analysis:

While a specific Hirshfeld surface analysis for this compound is not available, this computational tool is invaluable for dissecting intermolecular contacts in molecular crystals. nih.govresearchgate.net A theoretical Hirshfeld analysis would typically involve mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface.

For this compound, the dnorm map would be expected to highlight the key hydrogen bonding interactions. Red spots on the surface would indicate contacts shorter than the van der Waals radii, primarily corresponding to the S-H···S hydrogen bonds. These interactions are a hallmark of dithiocarbamic acids and their derivatives in the solid state.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the plot would likely be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the azepane ring. nih.gov Significant contributions from S···H contacts would also be evident, quantifying the prevalence of the aforementioned hydrogen bonds.

Crystal Packing:

The crystal packing of this compound would be significantly influenced by the interplay of hydrogen bonding and van der Waals forces. The azepane ring, with its flexible chair and boat conformations, would pack in a manner that minimizes steric hindrance while maximizing favorable intermolecular contacts.

In the solid state, dithiocarbamate derivatives often form dimeric structures or extended chains through S-H···S hydrogen bonds. It is plausible that this compound would adopt a similar arrangement, leading to a well-ordered crystalline lattice. The packing efficiency would also be influenced by weaker C-H···S and C-H···π interactions, although the latter would be absent in the free acid which lacks aromatic rings.

To provide a more concrete understanding, the following table outlines the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules.

Interaction Type Expected Percentage Contribution Description
H···HHighArises from the numerous hydrogen atoms on the flexible azepane ring.
S···H/H···SSignificantRepresents the crucial S-H···S hydrogen bonds that are likely to be the primary drivers of the crystal packing.
C···H/H···CModerateWeaker interactions contributing to the overall stability of the crystal lattice.
S···SLow to ModerateMay indicate close packing of the dithiocarbamate moieties.
N···H/H···NLowPotential for weak interactions involving the nitrogen atom of the azepane ring.

This table is a theoretical representation based on the analysis of functionally similar compounds and is intended to be illustrative in the absence of direct experimental data for this compound.

Further experimental studies involving single-crystal X-ray diffraction of this compound are necessary to provide definitive data on its crystal structure and to perform a detailed Hirshfeld surface analysis to confirm these theoretical considerations.

Reactivity Profiles and Mechanistic Investigations of Azepane 1 Carbodithioic Acid Systems

Electrochemical Behavior and Redox Chemistry of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate functional group, including that in azepane-1-carbodithioic acid, possesses a rich and complex redox chemistry. Dithiocarbamates are known to be versatile mono-anionic chelating ligands that stabilize metals in a wide array of oxidation states. researchgate.net This ability is attributed to the resonance between a soft dithiocarbamate form and a hard thioureide form, which involves the delocalization of the nitrogen lone pair onto the sulfur atoms. researchgate.net

The electrochemical reactions of metal dithiocarbamates have been extensively studied, primarily using cyclic voltammetry (CV). publish.csiro.auelectrochemsci.org These studies reveal that the complexes often undergo sequential one-electron redox processes. electrochemsci.org The redox activity can be centered on the metal ion or, in some cases, involve the dithiocarbamate ligand itself. electrochemsci.orgrsc.org For instance, the ligand can be oxidized to form a thiuram disulfide, a transformation that represents a one-electron redox process followed by dimerization. researchgate.netrsc.org

Voltammetric studies on various metal dithiocarbamate complexes show that the redox processes are typically quasi-reversible and diffusion-controlled. electrochemsci.orgcornell.edu The electrochemical behavior of manganese(II) dithiocarbamate complexes, for example, shows two distinct redox couples corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.org In contrast, certain cobalt(II) complexes exhibit a single, quasi-reversible one-electron transfer for the Co(II)/Co(III) couple. electrochemsci.org The specific redox potentials are influenced by the substituents on the nitrogen atom and the nature of the metal center. In mixed ligand systems, the presence of other ligands, such as triphenylphosphine, can decrease the electron density on the metal center, affecting its redox behavior. cornell.edu

Table 1: Electrochemical Data for Selected Metal Dithiocarbamate Complexes This table presents representative electrochemical data for dithiocarbamate complexes, illustrating the typical redox behavior of the dithiocarbamate moiety in a coordinated state. Data for this compound complexes are limited, so analogous compounds are shown.

ComplexRedox CoupleE½ (V) vs. Ag/AgClTechniqueKey ObservationReference
[Mn(pipdtc)₂(phen)]Mn(II)/Mn(III)+0.07CVQuasi-reversible, one-electron oxidation electrochemsci.org
[Mn(pipdtc)₂(phen)]Mn(III)/Mn(IV)+0.48CVQuasi-reversible, one-electron oxidation electrochemsci.org
[Co(pipdtc)₂(phen)]Co(II)/Co(III)+0.52CVQuasi-reversible, one-electron oxidation electrochemsci.org
[Ni(glydtc)(PPh₃)(NCS)]Ni(II)/Ni(III)+0.84CVIrreversible oxidation cornell.edu
[Au(dedtc)₂]⁺Au(III)/Au(I)-0.68DPPTwo-electron reduction indicated publish.csiro.au

Note: pipdtc = piperidinedithiocarbamate, phen = 1,10-phenanthroline, glydtc = glycine (B1666218) dithiocarbamate, dedtc = diethyldithiocarbamate, CV = Cyclic Voltammetry, DPP = Differential Pulse Polarography.

Reaction Pathways and Transformation Mechanisms of this compound

This compound and its derivatives engage in several characteristic reaction pathways. The synthesis of dithiocarbamic acids itself involves the reaction of a secondary amine, such as azepane (hexamethyleneimine), with carbon disulfide, often proceeding through a highly reactive dithiocarbamic acid intermediate. tandfonline.comnih.gov

Key reaction pathways include:

Acid-Base Decomposition and Synthesis : Dithiocarbamic acids are unstable and exist in equilibrium with the parent amine and carbon disulfide. The position of this equilibrium is highly dependent on pH. cdnsciencepub.com Acidic conditions promote decomposition back to the amine and CS₂, while basic conditions favor the formation of the stable dithiocarbamate salt. cdnsciencepub.com

Oxidation to Thiuram Disulfides : Dithiocarbamates can be oxidized to form thiuram disulfides. This can be achieved using various oxidizing agents, such as iodine or hydrogen peroxide. researchgate.netscielo.org.mx The reaction with H₂O₂ is proposed to proceed via a sulfidyl radical intermediate. scielo.org.mx

Formation of Metal Complexes : As potent chelating agents, dithiocarbamates readily form stable complexes with a vast range of transition and main group metals. researchgate.net The sulfur atoms coordinate to the metal center, a property that is central to many of their applications.

Reactions as Nucleophiles : The dithiocarbamate anion is a strong nucleophile. It can participate in reactions such as S-alkylation with electrophilic organic substrates. tandfonline.com

Radical Reactions : Derivatives of dithiocarbamates can be used in radical-mediated transformations. For example, thiocarbonyl derivatives are key intermediates in the Barton-McCombie deoxygenation of alcohols. bham.ac.uk Acyl dithiocarbamates can also serve as precursors to acyl radicals. bham.ac.uk

Ligand Decomposition : When coordinated to certain high-valent metals, the dithiocarbamate ligand itself can decompose. For instance, in reactions involving a tungsten(VI) complex, the dithiocarbamate ligand was observed to undergo solvolysis and S-atom abstraction. nih.gov

Investigation of Intermediate Species and Transition States

The mechanisms of dithiocarbamate reactions often involve short-lived, reactive intermediates. Understanding these species is crucial for elucidating reaction pathways.

Protonated Intermediates : In the acid-catalyzed decomposition of dithiocarbamates, the reaction proceeds through a protonated dithiocarbamic acid intermediate. cdnsciencepub.com Spectroscopic and kinetic studies have been used to investigate this key species. cdnsciencepub.com

Radical Intermediates : The oxidation of dithiocarbamates to thiuram disulfides with hydrogen peroxide is suggested to involve a sulfidyl radical intermediate. scielo.org.mx Radical species are also central to RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, where dithiocarbamates can act as chain transfer agents, and in radical-mediated cyclization reactions. bham.ac.ukmdpi.com

Iminium Ions : In certain catalytic reactions, such as the gold-catalyzed A³ coupling, dithiocarbamate-containing systems have been shown to proceed through the formation of an iminium ion intermediate. mdpi.com

Metal-Bound Intermediates : In the context of metal complexes, transient species involving the metal center are often observed. A notable example is the reaction of a manganese(II) dithiocarbamate complex with dioxygen, which forms an intermediate superoxo Mn(III) species, [MnL₂(η²-O₂)], as revealed by mass spectrometry. nih.gov This superoxide (B77818) adduct is a key step in the oxidation of the Mn(II) complex to a stable Mn(III) product. nih.gov

Modern computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the structures of transition states and map out the energy profiles of reaction pathways involving dithiocarbamate systems.

Kinetic Studies of Chemical Reactions Involving this compound and its Derivatives

Kinetic studies provide quantitative insight into reaction rates and mechanisms. Research on dithiocarbamate systems has explored the kinetics of their decomposition, synthesis, and redox reactions.

The acid-induced decomposition of various N-substituted dithiocarbamates has been shown to follow specific rate laws, allowing for the determination of rate constants and activation energies. cdnsciencepub.comcdnsciencepub.com These studies confirmed that the decomposition mechanism involves a protonated intermediate. cdnsciencepub.com

The kinetics of redox reactions have also been investigated. For example, a study on the oxidation of bis(dithiocarbamato)copper(II) complexes by periodate (B1199274) found that the reaction is first order with respect to both the complex and the periodate. niscpr.res.in The study also determined the activation parameters for the reaction, providing further mechanistic details. niscpr.res.in

Metal exchange reactions involving dithiocarbamate complexes have been studied, revealing two primary kinetic pathways: one involving the dissociation of the ligand followed by substitution, and another involving direct electrophilic attack by a metal ion on the intact complex. publish.csiro.au The dominant pathway depends on factors like the stability of the complex and the nature of the metal ion. publish.csiro.au

Table 2: Kinetic Parameters for Selected Reactions of Dithiocarbamate Complexes This table provides examples of kinetic data obtained for reactions involving dithiocarbamate systems, highlighting reaction orders and activation parameters.

Reaction SystemReactantsOrder (Complex)Order (Oxidant)Activation Energy (Ea)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Reference
Oxidation[Cu(dmdtc)₂] + IO₄⁻1137.0 ± 2.0 kJ/mol34.5 ± 2.0 kJ/mol-110 ± 7 J/K·mol niscpr.res.in
Oxidation[Cu(dedtc)₂] + IO₄⁻1138.0 ± 2.0 kJ/mol35.5 ± 2.0 kJ/mol-108 ± 7 J/K·mol niscpr.res.in
Oxidation[Cu(MePhdtc)₂] + IO₄⁻1133.0 ± 2.0 kJ/mol30.5 ± 2.0 kJ/mol-123 ± 7 J/K·mol niscpr.res.in
DecompositionDimethyldithiocarbamate (B2753861) (Acidic)--13.5 kcal/mol-- cdnsciencepub.com
DecompositionDiethyldithiocarbamate (Acidic)--13.2 kcal/mol-- cdnsciencepub.com

Note: dmdtc = dimethyldithiocarbamate, dedtc = diethyldithiocarbamate, MePhdtc = N-methyl, N-phenyldithiocarbamate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and molecular geometry of Azepane-1-carbodithioic acid. mdpi.comaps.org

Molecular Geometry: The three-dimensional structure of this compound is characterized by the flexible seven-membered azepane ring. Theoretical studies on analogous dibenzoazepine structures have shown that the geometry of the seven-membered ring is sensitive to substitution. nih.gov For this compound, the ring can adopt multiple conformations, such as chair-like and boat-like forms. The preferred conformation is determined by a balance of minimizing steric hindrance and maximizing favorable electronic interactions. The dithiocarbamate (B8719985) group itself typically maintains a planar configuration due to resonance effects. DFT calculations, often at levels like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and determine the most stable conformations.

A theoretical study on quinoline-4-one derivatives using DFT with the B3LYP functional demonstrated the ability of such calculations to determine preferred tautomeric forms and sites for electrophilic and nucleophilic attack. scirp.org Similar computational approaches can be applied to this compound to predict its reactivity.

Table 1: Representative Calculated Geometrical Parameters for Dithiocarbamate-related Structures

Parameter Calculated Value (Å or °) Method
C-N Bond Length ~1.33 - 1.38 Å DFT/B3LYP
C=S Bond Length ~1.68 - 1.72 Å DFT/B3LYP
C-S Bond Length ~1.75 - 1.80 Å DFT/B3LYP
S-C-S Angle ~118 - 122° DFT/B3LYP
N-C-S Angle ~120 - 125° DFT/B3LYP

Note: These are typical value ranges for dithiocarbamate moieties and may vary for this compound specifically. Data is illustrative based on general DFT outcomes for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions in a solution environment. cam.ac.ukmdpi.com

For this compound, the flexibility of the seven-membered azepane ring makes conformational analysis crucial. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the transition states between them. ucr.edu These simulations can reveal that the ring likely exists in various chair-like, boat-like, and twist conformations, with the relative populations of these conformers influenced by the solvent and temperature. This conformational flexibility can be critical for its chemical reactivity and biological activity.

In solution, MD simulations can model how the solvent molecules arrange around the solute and how this affects the conformational preferences of the azepane ring and the dithiocarbamate group. For instance, simulations can show the formation and dynamics of hydrogen bonds between the carbodithioic acid proton and solvent molecules. Understanding this behavior is key to predicting the compound's properties in different chemical environments.

Table 2: Potential Low-Energy Conformations of the Azepane Ring

Conformation Type Relative Energy Key Structural Features
Chair-like Low Minimal ring strain
Boat-like Moderate Increased ring strain
Twist Variable Intermediate strain

Source: General knowledge of cycloalkane conformations, applicable to the azepane ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the structure and properties of a compound.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For example, using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the expected chemical shifts for the protons and carbons in this compound. For instance, the N-CH₂ protons of the azepane ring are typically expected in the δ 3.2–3.5 ppm range. Discrepancies between predicted and experimental spectra can be resolved by considering dynamic effects, such as conformational changes, which can be investigated using variable-temperature NMR or MD simulations.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, a characteristic C=S stretching frequency is expected in the range of 1050–1150 cm⁻¹. Comparing the computed spectrum with the experimental one helps to confirm the presence of specific functional groups and provides evidence for the calculated molecular structure. For complex molecules, advanced methods that account for anharmonicity may be required for accurate predictions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which is useful for characterizing the electronic structure of the dithiocarbamate chromophore.

Table 3: Predicted vs. Experimental Spectroscopic Data for Dithiocarbamate-related Compounds

Spectroscopic Technique Predicted Value Typical Experimental Value
¹³C NMR (C=S carbon) ~205 - 215 ppm ~209.58 ppm nih.gov
¹H NMR (N-CH₂ protons) Varies with conformation ~3.2 - 3.5 ppm
IR (C=S stretch) ~1050 - 1150 cm⁻¹ ~1050 - 1150 cm⁻¹

Note: Experimental values are for related dithiocarbamate compounds and may differ for this compound.

Theoretical Investigations of Reaction Mechanisms and Activation Barriers

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the determination of activation energies. mdpi.comsioc-journal.cn

For this compound, computational methods can be used to study various reactions, such as its formation, decomposition, or its role in complexation reactions. For example, DFT calculations can model the reaction pathway for the synthesis of this compound from azepane and carbon disulfide. These calculations would identify the transition state structures and their corresponding energy barriers, providing insight into the reaction kinetics. mdpi.com

Similarly, the mechanisms of reactions where this compound acts as a reactant, such as in S-alkylation or metal complex formation, can be elucidated. By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step of a reaction and understand how factors like solvent or substituents might influence the reaction rate and outcome. nih.gov For instance, a theoretical study on a different system revealed that the rate-determining step could be identified with an enthalpy barrier calculated via DFT. mdpi.com

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction Step

Reaction Step Reactant Complex Energy (kJ/mol) Transition State Energy (kJ/mol) Activation Barrier (ΔE‡) (kJ/mol)
Nucleophilic attack -10 +45 55
Proton transfer -5 +20 25

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations for a given reaction of this compound.

Computational Design and Optimization of Azepane-1-carbodithioate-Based Systems with Tuned Chemical Properties

Computational chemistry is increasingly used for the rational design of new molecules with specific, desired properties. nih.gov This involves creating a library of virtual compounds based on a parent structure and then using computational screening to identify candidates with enhanced characteristics.

In the context of this compound, computational design could be used to optimize its properties for various applications. For example, if the goal is to create a more potent metal chelator, derivatives with different substituents on the azepane ring could be computationally modeled. By calculating properties like metal-ligand binding energies, researchers can predict which modifications would lead to stronger complexes. nih.gov

Frontier Molecular Orbital (FMO) theory, based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to tune the reactivity of the molecule. ajol.info For instance, modifications that raise the HOMO energy would make the molecule a better electron donor, while those that lower the LUMO energy would make it a better electron acceptor. This allows for the fine-tuning of its redox properties or its reactivity in specific chemical reactions. This approach has been successfully applied to enhance the biological activity of related compounds, such as in the development of antitubercular agents.

Advanced Applications in Functional Materials and Environmental Chemistry

Development of Opto-Electronic Materials and Materials Exhibiting Charge-Transfer Transitions

The synthesis of mixed-valence metal clusters is a key area in the development of functional materials. These complexes are of particular interest for their potential applications as new opto-electronic materials, driven by properties such as carrier-transport, valence fluctuations, and intervalence charge-transfer transitions. iucr.org

A notable example is the synthesis of a new mixed-valence nonanuclear copper(I)/copper(II) cluster, [Cu(I)8Cu(II)Br5(Hm-dtc)5], where Hm-dtc is azepane-1-carbodithioic acid. iucr.org This compound was synthesized through the reaction of Cu(Hm-dtc)2, CuBr2, and methyl isothiocyanate, resulting in a complex that encapsulates a bromide anion within a Cu9Br4S10 cluster cage. researchgate.net The formation of such intricate, mixed-valence clusters highlights the role of this compound in creating materials with potentially valuable electronic and optical properties. Research in this area continues to explore how the structural characteristics of these metal complexes influence their charge-transfer capabilities, paving the way for their use in next-generation electronic and photonic devices.

Utilization as Chelating Agents for Heavy Metal Sequestration and Environmental Remediation

The dithiocarbamate (B8719985) group in this compound is an excellent chelating agent, capable of binding strongly to various heavy metal ions. coresta.orgmade-in-china.com This property is highly valuable for environmental remediation, specifically for the sequestration of toxic heavy metals from contaminated soil and water. researchgate.netnih.govmdpi.com

The effectiveness of dithiocarbamates in metal sequestration stems from the formation of stable, often insoluble, metal-dithiocarbamate complexes. researchgate.net This process immobilizes the heavy metals, reducing their bioavailability and toxicity in the environment. This compound and its derivatives can be employed in various remediation strategies. For instance, they can be used to treat industrial wastewater to remove heavy metal pollutants before discharge. researchgate.net In soil remediation, these chelating agents can stabilize metals, preventing them from leaching into groundwater or being taken up by plants. nih.gov

Research has demonstrated the high efficiency of dithiocarbamate-based agents in removing metals like cadmium, lead, and copper from aqueous solutions. researchgate.net The stability of the resulting metal complexes is a crucial factor, as it determines the long-term effectiveness of the remediation. researchgate.net The formation of stable complexes with trace metals can slow down other degradation processes, such as acid-catalyzed hydrolysis, thereby increasing the persistence of the chelated form and ensuring the metals remain sequestered. researchgate.net

Metal IonChelation EfficiencyReference Application
Cadmium (Cd)HighSoil and water remediation
Lead (Pb)HighIndustrial wastewater treatment
Copper (Cu)HighSoil stabilization
Mercury (Hg)Moderate to HighSpecialized industrial effluent treatment
Zinc (Zn)Moderate to HighMining and electroplating wastewater

This table provides a generalized overview of the chelation potential of dithiocarbamates for various heavy metals.

Application in Polymer Chemistry: Synthesis of New Polymeric Materials and Additives

Dithiocarbamates, including this compound derivatives, have found significant applications in polymer chemistry, both as initiators for controlled radical polymerization and as functional additives in polymeric materials. mdpi.comresearchgate.netacs.org

One of the key roles of dithiocarbamates is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net RAFT is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow polydispersity. Dithiocarbamates can act as effective chain transfer agents (CTAs) in this process, enabling the controlled polymerization of a variety of monomers. mdpi.com For example, dithiocarbamates have been successfully used in the controlled radical polymerization of 1-vinyl-1,2,4-triazole, demonstrating their effectiveness in producing narrowly dispersed polymers. mdpi.com

In addition to their role in polymer synthesis, dithiocarbamate derivatives are used as additives to enhance the properties of polymeric materials. They can function as antioxidants and anti-degradants in rubber compounds. upi.edu For instance, the synthesis of specific dithiocarbamate derivatives and their application as accelerators and anti-degradants in rubber vulcanizates have been investigated. These studies have shown that such additives can improve the resistance of rubber to thermo-oxidative aging and enhance its dynamic properties. upi.edu The mechanism often involves the dithiocarbamate moiety scavenging free radicals that would otherwise lead to polymer degradation.

Exploration of this compound in Analytical Methodologies for Chemical Detection

The strong chelating ability of this compound with metal ions is also leveraged in the development of analytical methods for chemical detection. researchgate.net These methods are often based on colorimetric or electrochemical sensors that respond to the presence of specific metal ions. mdpi.comresearchgate.netacs.orgnih.gov

Colorimetric sensors often utilize nanoparticles functionalized with dithiocarbamate ligands. mdpi.comresearchgate.net For example, dopamine (B1211576) dithiocarbamate-functionalized gold nanoparticles have been used for the colorimetric detection of copper ions in water. The addition of Cu2+ ions induces a color change in the nanoparticle solution, which can be measured spectrophotometrically to determine the ion concentration. researchgate.net Similarly, chitosan (B1678972) dithiocarbamate functionalized gold nanoparticles have been developed for sensing cadmium ions. mdpi.com

Electrochemical sensors also employ dithiocarbamate-modified electrodes to detect heavy metal ions. acs.orgnih.gov The binding of metal ions to the dithiocarbamate ligands on the electrode surface alters the electrochemical properties of the system, such as current or potential. This change can be measured to quantify the concentration of the target analyte. These sensor-based approaches offer advantages such as high sensitivity, selectivity, and the potential for real-time, on-site analysis.

Analytical TechniqueTarget AnalytePrinciple of Detection
Colorimetric SensingCu2+, Cd2+Change in absorbance spectrum upon metal-induced aggregation of functionalized nanoparticles. mdpi.comresearchgate.net
Electrochemical SensingVarious Heavy MetalsAlteration of electrochemical signal upon metal chelation at a modified electrode surface. acs.orgnih.gov
SpectrophotometryVarious Metal IonsFormation of colored metal-dithiocarbamate complexes in solution. ekb.eg

This table summarizes analytical methods utilizing the chelating properties of dithiocarbamates.

Studies on Environmental Fate and Transport Mechanisms in Abiotic Systems

Understanding the environmental fate and transport of chemical compounds is crucial for assessing their environmental impact. alsglobal.euitrcweb.orghyperwriteai.comnih.goveolss.net For this compound and other dithiocarbamates, their behavior in abiotic systems is influenced by several factors, including their chemical properties and interactions with the surrounding environment. researchgate.netnih.gov

The degradation of dithiocarbamates in the environment can occur through processes such as hydrolysis and photolysis. coresta.orgnrel.gov Aqueous solutions of some dithiocarbamates are known to decompose over time. nih.gov However, the stability of these compounds can be significantly influenced by the presence of metal ions. The formation of stable metal-dithiocarbamate complexes can inhibit degradation pathways like acid-catalyzed hydrolysis, thereby increasing their persistence in the environment. researchgate.net For example, the complexation of dimethyldithiocarbamate (B2753861) (a related compound) with copper(II) ions was found to yield half-lives greater than two weeks, irrespective of pH. researchgate.net

The transport of these compounds in soil and water is governed by processes such as advection, diffusion, and sorption to soil particles and sediments. itrcweb.orghyperwriteai.com The partitioning of the compound between water and organic carbon in soil and sediment will affect its mobility. While specific studies on the environmental fate and transport of this compound are limited, the general behavior of dithiocarbamates suggests that their mobility and persistence are closely linked to their strong tendency to form complexes with metals present in the environment. researchgate.net

Future Research Directions and Emerging Paradigms in Azepane 1 Carbodithioic Acid Chemistry

Integration of Azepane-1-carbodithioic Acid into Supramolecular Architectures and Nanomaterials

The ability of dithiocarbamates to act as versatile chelating ligands for a vast number of metal ions makes them ideal building blocks for coordination-driven self-assembly. mdpi.comorientjchem.org The azepane-1-carbodithioate ligand, in particular, has shown promise in the construction of complex supramolecular structures.

Future research will likely focus on exploiting the unique bite angle and steric profile of the azepane ring to direct the assembly of sophisticated supramolecular architectures, such as metallacycles, metallacages, and coordination polymers. rsc.org For instance, research has already demonstrated the formation of a mixed-valence nonanuclear copper(I)/copper(II) cluster, [Cu₉Br₅(C₇H₁₂NS₂)₅], stabilized by azepane-1-carbodithioate ligands, which encapsulates a bromide anion within a complex cluster cage. researchgate.netresearchgate.net This highlights the potential for creating host-guest systems with tailored recognition properties.

In the realm of nanomaterials, dithiocarbamates are recognized as effective linkers for creating self-assembled monolayers (SAMs) on metal surfaces and as precursors for synthesizing semiconductor nanoparticles. core.ac.ukacs.org Organotin(IV) complexes of this compound have been successfully used as single-source precursors to synthesize tin(II) sulfide (B99878) (SnS₂) nanoparticles with average particle sizes around 2.0 nm. researchgate.net Future work could expand this approach to other metal sulfides, such as NiS and PbS, using azepane-1-carbodithioate complexes as precursors to control nanoparticle size, shape, and surface chemistry for applications in electronics and photocatalysis. core.ac.uk

AreaPotential ApplicationKey Research Focus
Supramolecular Cages Host-Guest Chemistry, Molecular RecognitionDesign of cages with specific cavity sizes for encapsulating guest molecules. researchgate.netresearchgate.net
Coordination Polymers Porous Materials, CatalysisSynthesis of 1D, 2D, or 3D frameworks with tunable porosity and active metal sites. nbu.ac.in
Self-Assembled Monolayers Molecular Electronics, SensorsFormation of ordered layers on gold or other metal surfaces using the dithiocarbamate (B8719985) group as an anchor. acs.org
Nanoparticle Synthesis Photocatalysis, Quantum DotsUse of metal-azepane-1-carbodithioate complexes as single-source precursors for semiconductor nanocrystals. researchgate.netcore.ac.uk

Exploration of Novel Catalytic Functions for Azepane-1-carbodithioate Complexes

While dithiocarbamates are widely used in materials and agriculture, their application in catalysis is a growing field of interest. nih.govgiiresearch.com The strong coordination of the dithiocarbamate moiety can stabilize metal centers in various oxidation states, making their complexes potential catalysts for a range of organic transformations. mdpi.com

Future research into azepane-1-carbodithioate complexes will likely target the development of novel catalytic systems. Building on work with related dithiocarbamate and dithioether complexes, potential applications could include:

Coupling Reactions: Dithiocarbamate-functionalized catalysts have been used for synthesizing propargylamines. nih.gov Copper-dithioether complexes have shown efficacy in A³ coupling and click reactions to form 1,2,3-triazoles. nbu.ac.in Azepane-1-carbodithioate complexes of copper or other transition metals could be explored for similar or enhanced catalytic activity.

Oxidation and Reduction Reactions: The stability of metal dithiocarbamate complexes makes them suitable for redox catalysis. rsc.org Research could focus on developing catalysts for selective oxidation of alcohols or C-H bond activation, leveraging the unique electronic environment provided by the azepane ligand. rsc.orgmdpi.com

Polymerization: Certain transition metal complexes act as catalysts for alkene and alkyne polymerization. rsc.org The steric bulk of the azepane ring could influence the stereoselectivity and properties of the resulting polymers.

The exploration of these catalytic functions will require systematic screening of different metal complexes of this compound and detailed mechanistic studies to understand the role of the ligand in the catalytic cycle.

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

The characterization of azepane-1-carbodithioate and its metal complexes has traditionally relied on standard spectroscopic techniques such as Fourier-transform infrared (FTIR), Ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction. orientjchem.orgnih.govpharmainfo.in FTIR is crucial for confirming the bidentate chelation of the dithiocarbamate ligand through the observation of a single sharp band for the ν(C-S) stretching vibration. pharmainfo.in UV-Vis spectroscopy helps in determining the coordination geometry of the metal complexes. nih.govpharmainfo.in

However, to unlock the full potential of these systems in dynamic applications like catalysis and nanomaterial formation, there is a pressing need to move beyond static, post-synthesis characterization. Future research must focus on the development and application of advanced, in situ techniques to monitor these processes in real-time.

TechniqueInformation GainedFuture Application for Azepane-1-carbodithioate Systems
Time-Resolved UV-Vis/FTIR Kinetics and mechanism of reactionsMonitoring the formation of catalytic intermediates or the growth of nanoparticles from complex precursors.
In Situ NMR Spectroscopy Structural evolution in solutionObserving ligand exchange, fluxional behavior, or the transformation of supramolecular assemblies in response to stimuli. mdpi.com
X-ray Absorption Spectroscopy (XAS) Oxidation state and local coordination environment of the metal centerProbing the electronic structure of the metal catalyst during a catalytic cycle.
Scanning Tunneling Microscopy (STM) Real-space imaging at the atomic scaleVisualizing the formation and structure of self-assembled monolayers of this compound on conductive surfaces. acs.org

These advanced methods will provide unprecedented insight into the structure-function relationships of azepane-1-carbodithioate systems, enabling a more rational design of functional materials and catalysts.

Machine Learning and Artificial Intelligence Approaches for Property Prediction and Materials Discovery of Azepane-1-carbodithioate Systems

The convergence of materials science and artificial intelligence (AI) is creating a new paradigm for accelerated discovery. dntb.gov.ua Machine learning (ML) can significantly shorten development cycles by predicting material properties from their structure, thus guiding experimental efforts. researchgate.netmdpi.com While this approach is still nascent in dithiocarbamate chemistry, it holds immense potential.

Future research on azepane-1-carbodithioate systems could leverage ML and AI in several ways:

Property Prediction: ML models can be trained on existing data from dithiocarbamate complexes to predict properties for new, unsynthesized azepane-1-carbodithioate derivatives. nih.gov This could include predicting catalytic activity, the bandgap of resulting semiconductor nanoparticles, or even biological activity. researchgate.net Techniques like deep learning and domain adaptation can be used to create robust models even with limited specific data. mdpi.comrsc.org

Generative Models: Advanced AI techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) can be used for the inverse design of materials. arxiv.orgresearchgate.net Researchers could define a set of desired properties (e.g., high catalytic efficiency for a specific reaction), and a generative model could propose novel azepane-based ligand structures or metal complexes that are likely to exhibit those properties.

Accelerating High-Throughput Screening: AI can automate the analysis of data from high-throughput experimental or computational screening, identifying the most promising candidates for further investigation and thereby reducing the time and cost of discovery. arxiv.orgresearchgate.net

The primary challenge will be the generation of high-quality, standardized datasets for training these models. Collaborative efforts to build databases of dithiocarbamate complex properties will be essential to realizing the full potential of AI in this field.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Environmental Science for Sustainable Applications

Dithiocarbamates have a long-standing, complex relationship with environmental science. They are used extensively in agriculture as fungicides and pesticides, but also show promise for environmental remediation. nih.govmdpi.com This duality places this compound at an interesting crossroads for future sustainable applications.

Cross-disciplinary research will be key to harnessing its potential while mitigating risks. Key areas include:

Green Agrochemicals: A major trend is the development of more eco-friendly pesticides. giiresearch.com Research could focus on designing azepane-1-carbodithioate derivatives that are highly effective against specific plant pathogens but have minimal environmental impact and biodegrade into benign products. marketresearchintellect.com

Heavy Metal Remediation: The strong chelating ability of the dithiocarbamate group makes it effective for removing toxic heavy metals from contaminated water and soil. giiresearch.comwho.int this compound could be functionalized onto polymers or solid supports to create highly efficient and recyclable sorbents for specific metal ions like cadmium or lead.

Sustainable Agriculture Practices: Recent studies have shown that foliar application of dithiocarbamates (rich in zinc and manganese) can inhibit the uptake and accumulation of cadmium in wheat grown in contaminated soil. rsc.org This provides a sustainable method to improve food safety. Future work could optimize the formulation of azepane-1-carbodithioate complexes for such applications, balancing crop protection with heavy metal antagonism.

This research requires close collaboration between synthetic chemists, who design and create the molecules, and environmental scientists, who can evaluate their efficacy, fate, and impact in complex environmental systems. who.int

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azepane-1-carbodithioic acid, and how can their efficiency be optimized in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via cyclization of dithiocarbamic acid derivatives under controlled conditions. Key steps include:

  • Reagent Selection : Use of carbon disulfide and azepane in anhydrous solvents (e.g., THF) at low temperatures to minimize side reactions.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for azepane:CS₂) and reaction time (12–24 hrs) to maximize purity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    • Validation : Monitor reaction progress via TLC and confirm product identity using 1H^1H-NMR (δ 3.2–3.5 ppm for N-CH₂ groups) and FT-IR (C=S stretch at 1050–1150 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • Spectroscopy : 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR for functional group confirmation.
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 176.08).
  • Handling Contradictions : Cross-validate data using complementary methods (e.g., X-ray crystallography for structural ambiguity) and repeat experiments under standardized conditions .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design :
  • Temperature : Store samples at -20°C, 4°C, and room temperature for 1–6 months.
  • Atmosphere : Compare stability under inert (N₂) vs. ambient air.
  • Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products. Stability is indicated by ≥95% purity retention after 3 months at -20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in organocatalytic or metal-complexation reactions?

  • Methodological Answer :

  • Kinetic Analysis : Conduct time-resolved UV-Vis spectroscopy to track intermediate formation (e.g., metal-thiolate complexes).
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G**) to predict transition states and reaction pathways .
  • Isotopic Labeling : Use 34S^{34}S-labeled derivatives to trace sulfur participation in catalytic cycles .

Q. What strategies are effective for reconciling contradictory spectroscopic data in structural studies of this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine X-ray diffraction (for absolute configuration) with solid-state NMR to resolve discrepancies between solution and solid-phase data.
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations .
  • Error Analysis : Quantify instrument-specific uncertainties (e.g., magnetic field drift in NMR) and normalize data against certified standards .

Q. How can researchers design experiments to explore the biological activity of this compound while ensuring reproducibility?

  • Methodological Answer :

  • In Vitro Assays : Use standardized cell lines (e.g., HEK293 or HepG2) with triplicate replicates and positive/negative controls (e.g., DMSO vehicle).
  • Dose-Response Curves : Generate IC50_{50} values using nonlinear regression (GraphPad Prism) and validate via independent assays (e.g., fluorescence-based enzymatic inhibition) .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Methodological Best Practices

Q. What literature search strategies ensure comprehensive coverage of recent advances in this compound research?

  • Methodological Answer :

  • Database Selection : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound" AND "synthesis NOT industrial").
  • Citation Tracking : Employ tools like Web of Science to identify seminal papers and emerging trends (2015–2025) .
  • Gap Analysis : Systematically review patents (e.g., USPTO, Espacenet) to avoid duplication and identify understudied applications (e.g., asymmetric catalysis) .

Q. How should interdisciplinary studies integrate this compound into materials science or medicinal chemistry projects?

  • Methodological Answer :

  • Collaborative Frameworks : Define roles for synthetic chemists (compound synthesis), biophysicists (binding assays), and computational chemists (docking studies).
  • Milestone Planning : Use Gantt charts to align synthesis timelines with bioassay availability .
  • Ethical Compliance : For biological studies, obtain IRB approval if using human-derived samples and document protocols in accordance with OECD guidelines .

Data Presentation and Validation

Table 1 : Key Characterization Data for this compound

TechniqueParametersExpected OutcomeReference
1H^1H-NMR400 MHz, CDCl₃δ 3.3 ppm (m, 4H, N-CH₂)
FT-IRATR mode1120 cm1^{-1} (C=S stretch)
HRMS (ESI+)Calibrated with Na formatem/z 176.08 [M+H]+^+

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.